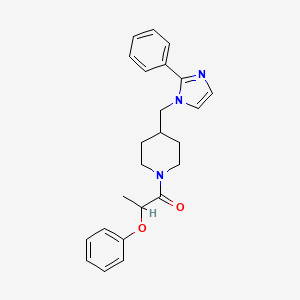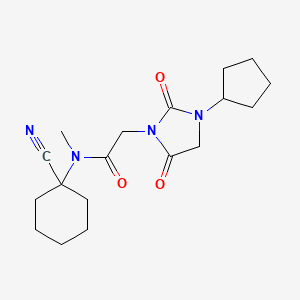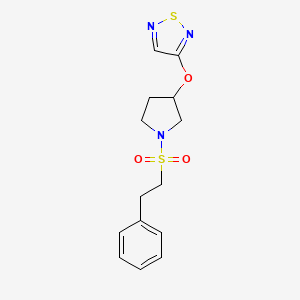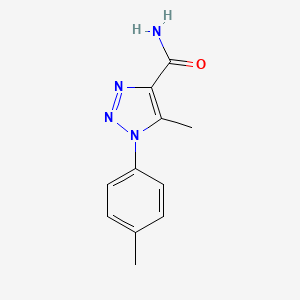![molecular formula C19H19NO4 B2646868 (2E)-3-(2-{[N-(3,4-dimethylphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid CAS No. 937599-43-4](/img/structure/B2646868.png)
(2E)-3-(2-{[N-(3,4-dimethylphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-{[N-(3,4-dimethylphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DMPPA and is known for its ability to interact with specific receptors in the body, which has led to its use in various experimental studies.
作用机制
DMPPA exerts its effects by binding to specific receptors in the body, such as PPARγ and TRPV1. When DMPPA binds to PPARγ, it activates the receptor, leading to changes in gene expression and cellular metabolism. When DMPPA binds to TRPV1, it blocks the receptor, leading to a decrease in pain sensation.
Biochemical and Physiological Effects:
DMPPA has been shown to have various biochemical and physiological effects in experimental studies. For example, DMPPA has been shown to improve insulin sensitivity and decrease blood glucose levels in animal models of diabetes. DMPPA has also been shown to decrease inflammation and oxidative stress in various tissues, such as the liver and brain.
实验室实验的优点和局限性
One advantage of using DMPPA in lab experiments is its ability to interact with specific receptors in the body, which allows researchers to study the effects of receptor activation or inhibition. DMPPA also has a relatively low toxicity profile, which makes it suitable for use in experimental studies. However, one limitation of using DMPPA is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research involving DMPPA. One area of interest is the potential use of DMPPA in the treatment of metabolic disorders, such as diabetes and obesity. Another area of interest is the potential use of DMPPA in the treatment of pain, particularly chronic pain conditions. Additionally, further research is needed to fully understand the mechanisms of action of DMPPA and its potential effects on various tissues and organs in the body.
合成方法
DMPPA can be synthesized through a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 3,4-dimethylbenzoyl chloride with 2-aminoethanol to form the intermediate compound, 3,4-dimethyl-N-(2-hydroxyethyl)benzamide. This intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form DMPPA.
科学研究应用
DMPPA has been used in various scientific studies due to its ability to interact with specific receptors in the body. This compound has been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism. DMPPA has also been shown to interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation.
属性
IUPAC Name |
(E)-3-[2-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13-7-9-16(11-14(13)2)20-18(21)12-24-17-6-4-3-5-15(17)8-10-19(22)23/h3-11H,12H2,1-2H3,(H,20,21)(H,22,23)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBMGPXQVFTPPI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-{[N-(3,4-dimethylphenyl)carbamoyl]methoxy}phenyl)prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2646799.png)
![Ethyl 2-[6-(1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoylamino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2646801.png)
![3-isobutyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2646802.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2646803.png)

